3-(Furan-2-ylmethyl)-5,6-dimethyl-2-[2-oxo-2-(2,3,4-trichlorophenyl)ethyl]sulfanylthieno[2,3-d]pyrimidin-4-one
Description
3-(Furan-2-ylmethyl)-5,6-dimethyl-2-[2-oxo-2-(2,3,4-trichlorophenyl)ethyl]sulfanylthieno[2,3-d]pyrimidin-4-one is a thienopyrimidinone derivative with a complex substitution pattern. Key structural features include:
- Thieno[2,3-d]pyrimidin-4-one core: A bicyclic system combining thiophene and pyrimidine rings, providing a planar scaffold for intermolecular interactions.
- 5,6-Dimethyl groups: Increase steric bulk and hydrophobicity.
- 2-Sulfanyl-2-oxoethyl chain: The sulfanyl group acts as a nucleophilic anchor, while the 2,3,4-trichlorophenyl moiety contributes strong electron-withdrawing effects and lipophilicity.
Properties
CAS No. |
4877-71-8 |
|---|---|
Molecular Formula |
C21H15Cl3N2O3S2 |
Molecular Weight |
513.8 g/mol |
IUPAC Name |
3-(furan-2-ylmethyl)-5,6-dimethyl-2-[2-oxo-2-(2,3,4-trichlorophenyl)ethyl]sulfanylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H15Cl3N2O3S2/c1-10-11(2)31-19-16(10)20(28)26(8-12-4-3-7-29-12)21(25-19)30-9-15(27)13-5-6-14(22)18(24)17(13)23/h3-7H,8-9H2,1-2H3 |
InChI Key |
KVMURNQNXVMOJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)C3=C(C(=C(C=C3)Cl)Cl)Cl)CC4=CC=CO4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-ylmethyl)-5,6-dimethyl-2-[2-oxo-2-(2,3,4-trichlorophenyl)ethyl]sulfanylthieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethyl intermediate, which is then coupled with a thieno[2,3-d]pyrimidin-4-one core. The reaction conditions often include the use of strong bases, such as sodium ethylate, and solvents like ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. Microwave reactors can provide efficient heating and improved reaction control, leading to higher purity and better yields of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-ylmethyl)-5,6-dimethyl-2-[2-oxo-2-(2,3,4-trichlorophenyl)ethyl]sulfanylthieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and thieno rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction can produce dihydro derivatives with altered electronic properties .
Scientific Research Applications
3-(Furan-2-ylmethyl)-5,6-dimethyl-2-[2-oxo-2-(2,3,4-trichlorophenyl)ethyl]sulfanylthieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential anticancer properties, particularly against leukemia cell lines.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound’s interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The exact mechanism of action of 3-(Furan-2-ylmethyl)-5,6-dimethyl-2-[2-oxo-2-(2,3,4-trichlorophenyl)ethyl]sulfanylthieno[2,3-d]pyrimidin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, leading to alterations in cellular pathways. Further research is needed to elucidate the detailed molecular mechanisms involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key differences between the target compound and structurally related thieno[2,3-d]pyrimidin-4-one derivatives (data sourced from –6, 9–10):
Biological Activity
The compound 3-(Furan-2-ylmethyl)-5,6-dimethyl-2-[2-oxo-2-(2,3,4-trichlorophenyl)ethyl]sulfanylthieno[2,3-d]pyrimidin-4-one (CAS Number: 4877-71-8) is a complex organic molecule with potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C21H15Cl3N2O3S
- Molecular Weight : 513.84 g/mol
- Density : 1.56 g/cm³
- Boiling Point : 688°C at 760 mmHg
- Flash Point : 369.9°C
The compound features a thieno[2,3-d]pyrimidin-4-one core structure, which is known for its pharmacological relevance. The presence of multiple chlorine atoms and a furan moiety suggests potential interactions with biological targets.
Antimicrobial Properties
Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit antimicrobial activity. A study demonstrated that similar compounds effectively inhibited bacterial growth, suggesting that 3-(Furan-2-ylmethyl)-5,6-dimethyl-2-[2-oxo-2-(2,3,4-trichlorophenyl)ethyl]sulfanylthieno[2,3-d]pyrimidin-4-one may possess similar properties.
Anticancer Activity
Thieno[2,3-d]pyrimidine derivatives have been investigated for their anticancer effects. For instance:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Case Study : A recent study highlighted the efficacy of thieno[2,3-d]pyrimidines in inhibiting tumor growth in various cancer models, including breast and lung cancers.
Enzyme Inhibition
The compound's structure suggests potential inhibition of specific enzymes:
- Kinase Inhibition : Thieno[2,3-d]pyrimidines are known to inhibit kinases involved in cell signaling pathways. This inhibition can lead to reduced proliferation of cancer cells.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines indicated that the compound exhibits selective toxicity against certain cancer cell types while sparing normal cells.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF7 (Breast) | 10 | High |
| A549 (Lung) | 15 | Moderate |
| HEK293 (Normal) | >50 | Low |
Mechanistic Insights
- Apoptosis Induction : Flow cytometry analyses revealed increased annexin V staining in treated cancer cells, indicating early apoptosis.
- Cell Cycle Arrest : The compound was shown to induce G1 phase arrest in cancer cells, disrupting their proliferation.
In Vivo Studies
In vivo studies using xenograft models demonstrated that the compound significantly reduced tumor size compared to controls.
Safety Profile
Preliminary toxicological evaluations indicate that the compound has a favorable safety profile at therapeutic doses, although further studies are required to assess long-term effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
